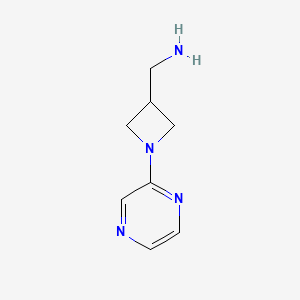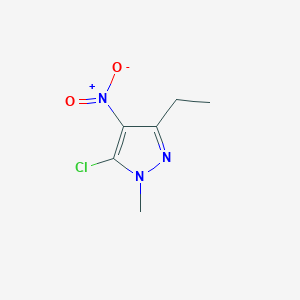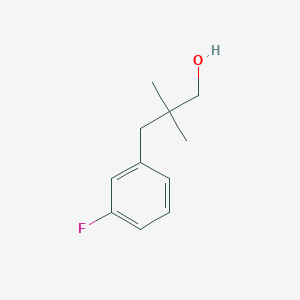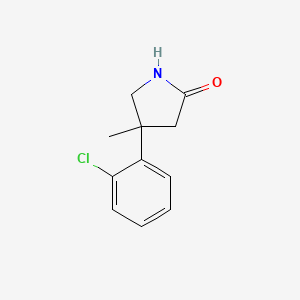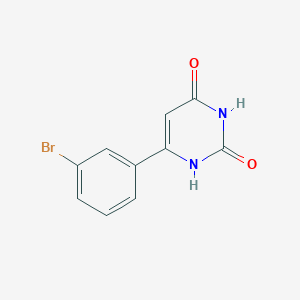![molecular formula C14H19NO B1467103 {1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol CAS No. 1251493-48-7](/img/structure/B1467103.png)
{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol
Descripción general
Descripción
The compound “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One common method involves the construction of the ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a prop-2-en-1-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” would depend on the specific conditions and reactants used. Pyrrolidine derivatives can participate in a variety of reactions, including those involving the opening of the ring or the functionalization of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” would depend on its specific structure. Factors such as the presence of the pyrrolidine ring and the specific substituents attached to it would influence its properties .Aplicaciones Científicas De Investigación
Organic Synthesis as a C1 Source
(1-Cinnamylpyrrolidin-3-yl)methanol: can serve as a valuable C1 source in organic synthesis due to its methanol group. This application is crucial because of methanol’s low cost, abundance, and biodegradability. Utilizing this compound in reactions such as methylation, methoxylation, hydroxymethylation, and cyclization can lead to the synthesis of high-value-added compounds .
Electrocatalysis in Fuel Cells
The methanol group of (1-Cinnamylpyrrolidin-3-yl)methanol can be exploited in electrocatalysis, particularly for methanol oxidation reactions in direct methanol-air fuel cells. This reaction is vital for the anode process, where the compound could enhance the catalytic activity and stability, contributing to more efficient fuel cell designs .
Biotechnological Applications
Methanol, as part of the compound’s structure, is an attractive substrate for biotechnological applications due to its abundance and low price. The bioconversion of methanol into valuable chemicals presents an opportunity to address environmental concerns and reduce dependency on petroleum feedstock .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives, which include this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that indole derivatives, which include this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that the compound may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that indole derivatives, which include this compound, possess various biological activities . These activities suggest that the compound may have various molecular and cellular effects.
Action Environment
It’s known that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that environmental factors may influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
The future directions for research on “{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved through the exploration of different synthetic strategies and the investigation of the influence of steric factors on biological activity .
Propiedades
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-12-14-8-10-15(11-14)9-4-7-13-5-2-1-3-6-13/h1-7,14,16H,8-12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECDWWDYJBRBDH-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CO)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)

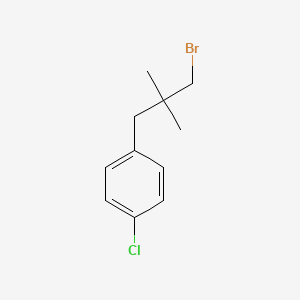
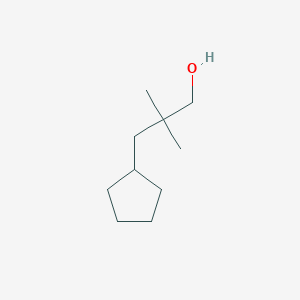
![2-{[(3-Chloropyridin-4-yl)methyl]amino}propan-1-ol](/img/structure/B1467030.png)


